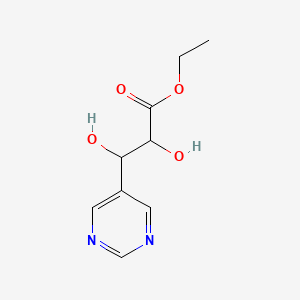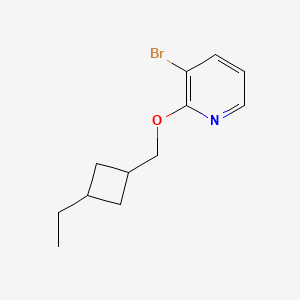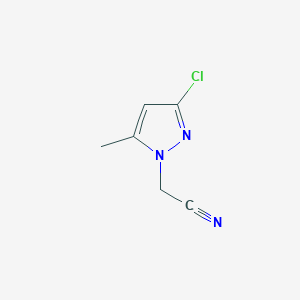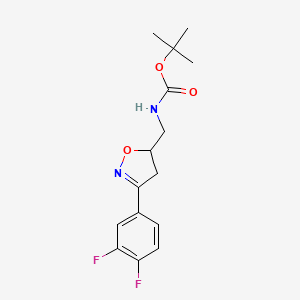
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a pentenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The methyl group can be introduced via alkylation reactions.
Side Chain Addition: The pentenol side chain can be added through various organic reactions such as the Wittig reaction or Grignard reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could yield various oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound could be investigated for its potential biological activity. Compounds with pyrazole rings and nitro groups are often studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group and pyrazole ring could play key roles in these interactions, potentially leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: Lacks the pentenol side chain but shares the pyrazole ring and nitro group.
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanol: Similar structure but with a shorter side chain.
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-1-ol: Similar structure but with a different side chain length.
Uniqueness
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is unique due to its specific combination of a pyrazole ring, nitro group, and pentenol side chain. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
(1S)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m0/s1 |
InChI Key |
IBSVSHZJDPSKII-QMMMGPOBSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])[C@H](CCC=C)O |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)


![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)


